L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan
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Overview
Description
L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan is a peptide composed of five amino acids: lysine, serine, valine, threonine, and tryptophan. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the synthesis of peptides like this compound is scaled up using automated peptide synthesizers. These machines automate the repetitive cycles of coupling and deprotection, ensuring high efficiency and purity. The final product is purified using techniques like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or alkylating agents like iodoacetamide.
Major Products Formed
Oxidation: Kynurenine from tryptophan.
Reduction: Free thiols from disulfide bonds.
Substitution: Acylated or alkylated derivatives of the peptide.
Scientific Research Applications
L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan has diverse applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins. This binding can trigger a cascade of molecular events, leading to changes in cellular functions. The exact molecular targets and pathways involved vary based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-seryl-L-valyl-L-threonyl-L-tryptophan: Similar structure but with alanine instead of lysine.
L-Lysyl-L-seryl-L-valyl-L-threonyl-L-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.
Uniqueness
L-Lysyl-L-seryl-L-valyl-L-threonyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and biological activities. The presence of lysine and tryptophan residues can influence its binding affinity to receptors and its overall stability.
Properties
CAS No. |
587833-83-8 |
---|---|
Molecular Formula |
C29H45N7O8 |
Molecular Weight |
619.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C29H45N7O8/c1-15(2)23(35-26(40)22(14-37)34-25(39)19(31)9-6-7-11-30)27(41)36-24(16(3)38)28(42)33-21(29(43)44)12-17-13-32-20-10-5-4-8-18(17)20/h4-5,8,10,13,15-16,19,21-24,32,37-38H,6-7,9,11-12,14,30-31H2,1-3H3,(H,33,42)(H,34,39)(H,35,40)(H,36,41)(H,43,44)/t16-,19+,21+,22+,23+,24+/m1/s1 |
InChI Key |
LGVLLYFNCUASPF-BFAVONBSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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